2-[(3-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(3-Chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural properties.
Preparation Methods
The synthesis of 2-(3-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of 2-(3-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide followed by reflux with sodium hydroxide in isopropanol . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the amide group to an amine.
Scientific Research Applications
2-(3-Chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Industry: The compound is used in the development of organic semiconductors and electrochromic materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases involved in signal transduction pathways, thereby affecting cellular processes like proliferation and apoptosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar compounds include other cyclopenta[b]thiophene derivatives such as:
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit significant biological activity and are used in cancer research.
Benzo[b]thieno[2,3-d]thiophene derivatives: Known for their applications in organic electronics and materials science.
Thiophene-based conjugated acetylenic polymers: These are used in photoelectrochemical applications and have dual active sites for efficient catalysis.
2-(3-Chlorobenzamido)-N-(2-ethylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of structural features and versatile applications across various fields.
Properties
Molecular Formula |
C23H21ClN2O2S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H21ClN2O2S/c1-2-14-7-3-4-11-18(14)25-22(28)20-17-10-6-12-19(17)29-23(20)26-21(27)15-8-5-9-16(24)13-15/h3-5,7-9,11,13H,2,6,10,12H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
KPUPRKDBGWTKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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